molecular formula C9H13N3O3 B13495937 3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione

3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione

Cat. No.: B13495937
M. Wt: 211.22 g/mol
InChI Key: WVEIWRDOTVLUAQ-UHFFFAOYSA-N
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Description

3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione is a heterocyclic compound with a molecular formula of C9H13N3O3 This compound is known for its unique structure, which includes both piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with piperazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where piperidine-2,6-dione is reacted with 2-oxopiperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione stands out due to its dual ring structure, which imparts unique chemical and biological properties. Its ability to modulate specific protein expressions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

3-(2-oxopiperazin-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C9H13N3O3/c13-7-2-1-6(9(15)11-7)12-4-3-10-5-8(12)14/h6,10H,1-5H2,(H,11,13,15)

InChI Key

WVEIWRDOTVLUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCNCC2=O

Origin of Product

United States

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